molecular formula C22H19ClN2O4 B2557055 2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946319-54-6

2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B2557055
CAS No.: 946319-54-6
M. Wt: 410.85
InChI Key: ZORVPNDWZDJRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group linked to an acetamide backbone and a tetrahydroquinoline scaffold modified with a furan-2-carbonyl moiety.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c23-16-6-9-18(10-7-16)29-14-21(26)24-17-8-5-15-3-1-11-25(19(15)13-17)22(27)20-4-2-12-28-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORVPNDWZDJRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized through the Paal-Knorr synthesis involving the cyclization of 1,4-dicarbonyl compounds under acidic conditions . The tetrahydroquinoline moiety can be introduced via a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets. The furan moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the chlorophenoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations:

Core Scaffolds: The tetrahydroquinoline core in the target compound distinguishes it from tetrahydroisoquinoline derivatives (e.g., ) and acridine hybrids (). The 7-position substitution on tetrahydroquinoline may influence steric interactions compared to 6-position analogs () .

Substituent Effects: The 4-chlorophenoxy group is structurally analogous to 4-chlorophenyl or dichlorophenyl groups in and . Chlorine atoms are known to enhance lipophilicity and metabolic stability . Compared to N-(4-fluorophenyl)-2-chloroacetamide (), the target compound’s larger scaffold likely reduces passive diffusion but improves target specificity .

Synthetic Routes :

  • Acetamide derivatives are commonly synthesized via chloroacetylation (e.g., ) or carbodiimide-mediated coupling (). The target compound’s synthesis may resemble ’s acetylation protocol (96% yield for analogous intermediates) .
  • Lower yields in some analogs (e.g., 14% for ’s Compound 27) highlight challenges in sterically congested systems, suggesting optimization opportunities .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

  • Lipophilicity : The furan-2-carbonyl group (logP ~1.5) may reduce hydrophobicity compared to purely aromatic systems (e.g., dichlorophenyl in , logP ~3.0) .
  • Molecular Weight : Estimated at ~390–420 g/mol, the compound falls within the "drug-like" range but approaches the upper limit for oral bioavailability .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic molecule notable for its unique structural features that may confer significant biological activities. This compound combines a 4-chlorophenoxy group with an acetamide moiety linked to a furan-2-carbonyl group and a 1,2,3,4-tetrahydroquinoline structure. The arrangement of these functional groups is believed to play a crucial role in its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN2O3C_{21}H_{20}ClN_2O_3, with a molecular weight of approximately 396.8 g/mol. Its structural complexity suggests potential interactions with various biological targets, influencing enzyme activity and receptor modulation.

PropertyValue
Molecular FormulaC21H20ClN2O3C_{21}H_{20}ClN_2O_3
Molecular Weight396.8 g/mol
Structural Features4-chlorophenoxy, furan-2-carbonyl, tetrahydroquinoline

Biological Activity

Research indicates that 2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide exhibits several biological activities:

  • Neuroactive Properties : The tetrahydroquinoline moiety is known for its neuroactive effects, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound may also possess such capabilities.
  • Anti-inflammatory Effects : Studies on related compounds suggest that this compound could modulate inflammatory pathways.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific receptors or enzymes involved in various biological pathways. The presence of the furan and tetrahydroquinoline structures may facilitate binding to target sites within cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or similar in structure to 2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide :

  • Neuroprotection Studies : Research has indicated that tetrahydroquinoline derivatives can protect against neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress.
  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains. Results indicated significant inhibition zones, suggesting potential therapeutic applications.

Table 1: Summary of Biological Activities from Related Compounds

Compound NameBiological Activity
5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamidePotential anti-inflammatory properties
5-chloro-2-furoyl chlorideUsed in synthetic organic chemistry
4-chloro-6-methoxypyrimidine-2-ylamineExhibits antimicrobial activity

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, starting with the preparation of substituted acetamide intermediates. For example:

  • Step 1 : Condensation of 2-chloro-N-(substituted phenyl)acetamides with heterocyclic precursors (e.g., triazole derivatives) using POCl₃ as a cyclization agent .
  • Step 2 : Functionalization of the tetrahydroquinoline moiety via acylation with furan-2-carbonyl chloride under controlled conditions (e.g., dichloromethane solvent, triethylamine base) .
  • Key intermediates : Chloroacetamide derivatives (e.g., 2-chloro-N-(substituted phenyl)acetamides) and acylated tetrahydroquinoline intermediates .
  • Purification : Column chromatography or recrystallization from toluene/ethanol mixtures .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

  • IR spectroscopy : Identifies carbonyl (C=O) and amide (N–H) functional groups, with typical stretches at ~1650–1750 cm⁻¹ and ~3300 cm⁻¹, respectively .
  • NMR (¹H/¹³C) : Resolves substituent positions (e.g., chlorophenoxy, furan-carbonyl groups) and confirms stereochemistry. For example, aromatic protons in the tetrahydroquinoline ring appear as distinct multiplet signals .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of Cl or furan moieties) .
  • X-ray crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the lattice) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Hybrid computational-experimental workflows :
    • Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare them with experimental data .
    • Use software like Gaussian or ORCA for quantum mechanical modeling, adjusting solvent effects and conformational sampling to improve agreement .
    • Cross-validate with alternative techniques (e.g., 2D NMR or X-ray diffraction) to resolve ambiguities in peak assignments .

Q. What strategies optimize regioselectivity during the acylation of the tetrahydroquinolin-7-yl moiety?

  • Catalyst selection : Piperidine or triethylamine can direct acylation to the NH group over competing sites .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the amine, favoring desired regioselectivity .
  • Temperature control : Low temperatures (e.g., 273 K) minimize side reactions during acyl chloride coupling .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent undesired side reactions .

Q. What computational approaches are recommended to model the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes or receptors (e.g., COVID-19 main protease) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over time (e.g., GROMACS or AMBER) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at binding sites, particularly for furan-carbonyl and chlorophenoxy groups .
  • Feedback loops : Integrate experimental data (e.g., IC₅₀ values) to refine computational models iteratively .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

  • Solvent screening : Test mixtures like toluene/ethanol or dichloromethane/hexane for slow evaporation .
  • Temperature gradients : Gradual cooling from 323 K to room temperature enhances crystal lattice formation .
  • Additives : Small amounts of co-solvents (e.g., DMSO) or salts (e.g., NH₄PF₆) can improve crystal morphology .

Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?

  • Reagent stoichiometry : Excess POCl₃ or acyl chlorides may require careful quenching to avoid side products .
  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning chromatography for larger batches .
  • Reaction monitoring : Use inline FTIR or HPLC to track intermediates and adjust conditions dynamically .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Chlorophenoxy group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting compounds .
  • Furan-carbonyl moiety : May engage in hydrogen bonding with catalytic residues (e.g., serine proteases) .
  • Tetrahydroquinoline core : Rigidity influences binding pocket compatibility; methylation at C-1 improves metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.